1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Description

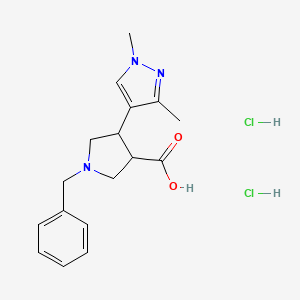

This compound (CAS: 2059941-84-1) is a pyrrolidine derivative functionalized with a benzyl group and a 1,3-dimethylpyrazole moiety, forming a dihydrochloride salt. Its molecular formula is C₁₇H₂₃Cl₂N₃O₂ (MW: 372.29 g/mol). It is primarily used in research and development, likely as a pharmaceutical intermediate or ligand in chemical synthesis. The dihydrochloride salt enhances solubility, facilitating its application in biological assays .

Properties

Molecular Formula |

C17H23Cl2N3O2 |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

1-benzyl-4-(1,3-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C17H21N3O2.2ClH/c1-12-14(9-19(2)18-12)15-10-20(11-16(15)17(21)22)8-13-6-4-3-5-7-13;;/h3-7,9,15-16H,8,10-11H2,1-2H3,(H,21,22);2*1H |

InChI Key |

GWVHPLNWEGXKBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves multiple steps. One common method includes the reaction of 1-benzyl-4-pyrrolidinone with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product . The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique structure .

Comparison with Similar Compounds

Key Structural Differences

The compound’s pyrazole ring has 1,3-dimethyl substituents , distinguishing it from analogs with alternative substitution patterns or stereochemistry. Below is a comparative analysis:

Critical Analysis

Substituent Effects: The 1,3-dimethylpyrazole group in the target compound increases steric bulk and hydrophobicity compared to analogs with a single methyl group (e.g., 2044705-72-6). This may influence binding affinity in receptor-ligand interactions .

Stereochemical Variations :

- The rac-(3R,4S) diastereomer (2059909-42-9) highlights the importance of stereochemistry in pharmacological activity. Enantiomeric purity is critical for target specificity but is unspecified in the base compound (2059941-84-1) .

Commercial Availability :

- The target compound is priced higher (€1,037.00/g) than analogs like 3D-GGD26928 (€810.00/50mg), reflecting the synthetic complexity of introducing two methyl groups .

Research Implications

- Structural Studies : Crystallographic data for these compounds may be refined using programs like SHELXL, which is widely employed for small-molecule analysis .

- Drug Development : The benzyl-pyrrolidine scaffold is versatile in medicinal chemistry, and substituent modifications (e.g., dimethylpyrazole vs. methylpyrazole) enable fine-tuning of pharmacokinetic properties .

Biological Activity

1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 360.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.27 g/mol |

| Melting Point | Not specified |

| CAS Number | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with bacterial enzymes, particularly metallo-beta-lactamases (MBLs), which are known to confer antibiotic resistance.

Key Findings:

- The compound showed low micromolar inhibition constants against MBLs, suggesting strong potential as an inhibitor.

- In vitro tests indicated that it enhances the efficacy of existing antibiotics such as meropenem against MBL-producing strains.

Table 1: Antimicrobial Activity Against MBLs

| Compound | Inhibition Constant (µM) | Activity Against MBLs |

|---|---|---|

| This compound | < 10 | Strong |

| Meropenem | > 100 | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines.

Case Study:

In a study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells, the compound was tested at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent reduction in cell viability.

Table 2: Cytotoxicity Results on A549 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 45 |

Structure-Activity Relationships (SAR)

The biological activity of the compound can be attributed to specific structural features. Modifications to the pyrrolidine ring and the pyrazole moiety significantly affect its potency.

Notable SAR Insights:

- Substitution patterns on the pyrazole ring influence antimicrobial efficacy.

- The presence of electron-donating groups enhances anticancer activity by increasing cellular uptake.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of pyrazole-pyrrolidine derivatives typically involves multi-step reactions, including cyclization, substitution, and acid-base neutralization. For example, analogous compounds (e.g., ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride) are synthesized via nucleophilic substitution followed by catalytic hydrogenation to introduce benzyl groups . Optimization can be achieved by adjusting reaction temperatures, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium for hydrogenation). Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and substituent positions (e.g., distinguishing benzyl protons at δ 4.5–5.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold). For dihydrochloride salts, elemental analysis (C, H, N, Cl) is critical to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA/NIOSH guidelines for pyrazole derivatives. Use fume hoods to avoid inhalation, nitrile gloves to prevent dermal exposure, and safety goggles to protect against splashes. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Emergency procedures include immediate rinsing with water for eye/skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological targets of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) identifies potential binding affinities, particularly for kinase or GPCR targets. Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in solubility or stability data across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH variations. Perform solubility screens using the Hildebrand solubility parameter and HPLC-UV stability assays under controlled conditions (25°C vs. 37°C). For dihydrochloride salts, confirm counterion effects via ion chromatography. Cross-reference with structurally similar compounds (e.g., 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid) to identify substituent-driven trends .

Q. How can researchers design experiments to assess the compound’s bioactivity while minimizing off-target effects?

- Methodological Answer : Use selectivity profiling via kinase panels (e.g., Eurofins KinaseProfiler) and CRISPR-Cas9 gene editing to validate target specificity. For in vivo models, employ knockout mice or siRNA silencing to isolate pathways. Dose-response studies (e.g., 0.1–100 μM) with positive/negative controls (e.g., staurosporine for apoptosis) ensure robust data interpretation .

Q. What advanced analytical techniques differentiate polymorphic forms of the dihydrochloride salt?

- Methodological Answer : Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous phases, while dynamic vapor sorption (DVS) quantifies hygroscopicity. Solid-state NMR (e.g., 15N CPMAS) resolves protonation states of the pyrazole nitrogen. Compare results to reference standards (e.g., USP/EP guidelines for polymorph characterization) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

- Methodological Answer : Replicate studies using standardized hepatic microsome assays (human vs. rodent) with LC-MS/MS quantification. Variables like incubation time (0–60 min), NADPH concentration, and temperature must be controlled. Cross-validate with CYP450 inhibition assays to identify enzyme-specific degradation pathways. Discrepancies may arise from interspecies metabolic differences or assay sensitivity thresholds .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway activation. Use chemical proteomics (e.g., activity-based protein profiling) to identify direct binding partners. For functional validation, apply CRISPRa/i (activation/interference) to modulate putative targets and observe phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.